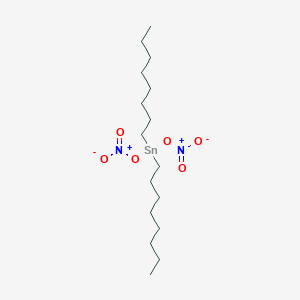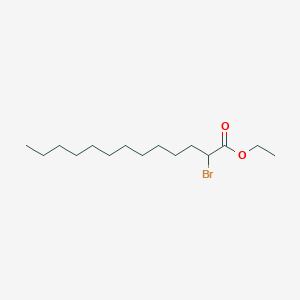
Ethyl 2-bromotridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromotridecanoate is an organic compound with the molecular formula C15H29BrO2. It is an ester derived from tridecanoic acid and ethyl alcohol, where a bromine atom is substituted at the second carbon of the tridecanoic acid chain. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-bromotridecanoate can be synthesized through the bromination of tridecanoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the selective bromination of tridecanoic acid in the presence of its acid halide, followed by esterification with ethanol. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-bromotridecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (t-BuOK) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of 2-hydroxytridecanoate or 2-cyanotridecanoate.
Elimination: Formation of tridec-2-ene.
Reduction: Formation of 2-bromotridecanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromotridecanoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of ethyl 2-bromotridecanoate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic attack, leading to substitution or elimination reactions. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These reactions are crucial in various biochemical pathways and industrial processes .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-bromotetradecanoate
- Ethyl 2-bromododecanoate
- Ethyl 2-bromoundecanoate
Comparison: Ethyl 2-bromotridecanoate is unique due to its specific chain length and the position of the bromine atom. Compared to ethyl 2-bromotetradecanoate, it has one less carbon atom, which can influence its physical properties and reactivity. The presence of the bromine atom at the second carbon makes it more reactive towards nucleophiles compared to its non-brominated counterparts .
Eigenschaften
CAS-Nummer |
60633-82-1 |
|---|---|
Molekularformel |
C15H29BrO2 |
Molekulargewicht |
321.29 g/mol |
IUPAC-Name |
ethyl 2-bromotridecanoate |
InChI |
InChI=1S/C15H29BrO2/c1-3-5-6-7-8-9-10-11-12-13-14(16)15(17)18-4-2/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
DMOHVZOVBFJCOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




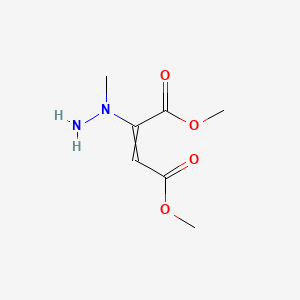
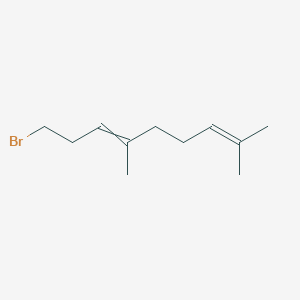
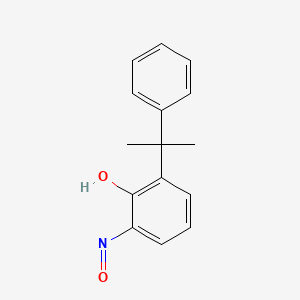
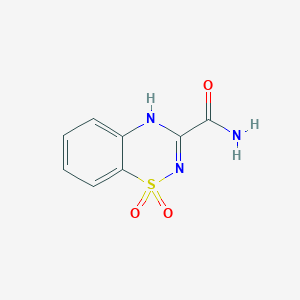
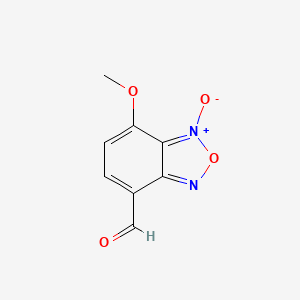

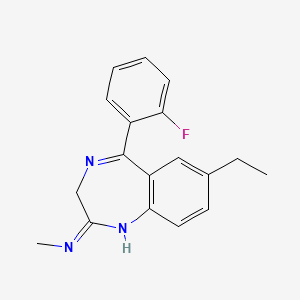

![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
